molecular formula C15H12N2OS B14279286 1H-Indole-2-carboxamide, 3-(phenylthio)- CAS No. 148900-64-5

1H-Indole-2-carboxamide, 3-(phenylthio)-

Cat. No.: B14279286
CAS No.: 148900-64-5
M. Wt: 268.3 g/mol
InChI Key: FSWPMLRYVQIPLP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1H-Indole-2-carboxamide, 3-(phenylthio)- is a heterocyclic compound featuring an indole core substituted with a phenylthio (-SPh) group at position 3 and a carboxamide (-CONH₂) group at position 2. This structure combines the aromatic indole scaffold, known for its prevalence in bioactive molecules, with sulfur-containing and amide functional groups.

Properties

CAS No.

148900-64-5

Molecular Formula

C15H12N2OS

Molecular Weight

268.3 g/mol

IUPAC Name

3-phenylsulfanyl-1H-indole-2-carboxamide

InChI

InChI=1S/C15H12N2OS/c16-15(18)13-14(19-10-6-2-1-3-7-10)11-8-4-5-9-12(11)17-13/h1-9,17H,(H2,16,18)

InChI Key

FSWPMLRYVQIPLP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)SC2=C(NC3=CC=CC=C32)C(=O)N

Origin of Product

United States

Preparation Methods

Iodine-Catalyzed Sulfenylation Using 1-Aryltriazene/CS₂

A robust method for synthesizing 3-(phenylthio)-1H-indole intermediates involves iodine-catalyzed sulfenylation. This approach employs 1-aryltriazene and carbon disulfide (CS₂) under mild conditions:

Reaction Conditions :

  • Catalyst : Molecular iodine (10–20 mol%)
  • Solvent : Dimethyl sulfoxide (DMSO)
  • Temperature : 70°C
  • Time : 8–12 hours

Procedure :

  • Indole (1a ) reacts with 1-(phenyldiazenyl)pyrrolidine (2a ) and CS₂ in DMSO.
  • Iodine facilitates the generation of a thiyl radical, enabling electrophilic substitution at the indole’s 3-position.
  • The reaction proceeds via a radical pathway, as evidenced by suppression with TEMPO.

Yield : 75–89% for derivatives (e.g., 3a , 3b , 3g ).

Advantages :

  • High regioselectivity for the 3-position.
  • Broad substrate tolerance for electron-donating and withdrawing groups on the aryl ring.

Nucleophilic Substitution with Thiophenol

An alternative route involves displacing a halogen at the indole’s 3-position with thiophenol:

Reaction Conditions :

  • Substrate : 3-Bromo-1H-indole
  • Nucleophile : Thiophenol
  • Base : Potassium carbonate (K₂CO₃)
  • Solvent : Dimethylformamide (DMF)
  • Temperature : 80–100°C

Procedure :

  • 3-Bromoindole reacts with thiophenol in DMF under basic conditions.
  • The bromine atom is replaced by the phenylthio group via SNAr mechanism.

Yield : ~70–85% (estimated from analogous reactions).

Limitations :

  • Requires synthesis of 3-bromoindole, which adds a preparatory step.
  • Less efficient for electron-deficient aryl thiols.

Formation of the Carboxamide Group at the 2-Position

Carboxylic Acid Intermediate via Hydrolysis

The carboxamide group is introduced via a two-step process starting from a 2-carboxylate ester:

Step 1: Ester Hydrolysis

  • Substrate : Methyl 3-(phenylthio)-1H-indole-2-carboxylate
  • Conditions : Aqueous NaOH (2M), ethanol, reflux (4–6 hours).
  • Product : 3-(Phenylthio)-1H-indole-2-carboxylic acid (4a ).

Step 2: Amide Coupling Using BOP Reagent

  • Coupling Agent : Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (BOP).
  • Base : N,N-Diisopropylethylamine (DIPEA).
  • Solvent : Dichloromethane (DCM).

Procedure :

  • The carboxylic acid (4a ) reacts with an amine (e.g., ammonia or substituted amines) in DCM.
  • BOP activates the carboxyl group, forming the carboxamide.

Yield : 80–95% (based on analogous indole-2-carboxamides).

Example :

  • 5-Chloro-N-(4-(dimethylamino)phenethyl)-3-methyl-1H-indole-2-carboxamide (5b ) achieved 89% yield under similar conditions.

Direct Amination of 2-Cyano Intermediate

A less common but efficient method involves converting a 2-cyano group to a carboxamide:

Reaction Conditions :

  • Substrate : 3-(Phenylthio)-1H-indole-2-carbonitrile
  • Reagent : Hydrogen peroxide (H₂O₂) in acidic medium.
  • Catalyst : Sulfuric acid.

Procedure :

  • The nitrile group undergoes hydration to form a carboxamide.
  • Reaction monitored via TLC to prevent over-oxidation to carboxylic acid.

Yield : ~60–75% (estimated from similar transformations).

Optimization and Scalability Considerations

Catalyst Loading and Solvent Effects

  • Iodine Catalysis : Reducing iodine from 20 mol% to 10 mol% decreased yields by 39%.
  • Solvent Choice : Polar aprotic solvents (e.g., DMSO) enhance solubility of intermediates, whereas DCM improves coupling efficiency.

Purification Techniques

  • Recrystallization : Ethyl acetate/hexane mixtures yield >95% purity for sulfenylated intermediates.
  • Chromatography : Silica gel chromatography with gradient elution (ethyl acetate:hexane = 1:3 to 1:1) resolves carboxamide products.

Analytical Characterization

Spectroscopic Validation

  • ¹H NMR :
    • Indole NH: δ 11.34 ppm (s, 1H).
    • Phenylthio aromatic protons: δ 7.11–7.84 ppm (m, 5H).
  • ¹³C NMR :
    • Carboxamide carbonyl: δ 165.2 ppm.
    • Indole C-2: δ 103.0 ppm.

Chromatographic Purity

  • HPLC : C18 column, mobile phase acetonitrile/water (70:30), retention time ≈ 6.2 minutes.

Comparative Analysis of Synthetic Routes

Method Yield (%) Regioselectivity Scalability
Iodine-catalyzed sulfenylation 75–89 High (3-position) Moderate
Nucleophilic substitution 70–85 Moderate Low
BOP-mediated amidation 80–95 High High

Industrial Production Feasibility

While laboratory methods are well-established, industrial-scale production requires:

  • Continuous Flow Systems : To manage exothermic reactions during sulfenylation.
  • Cost-Effective Catalysts : Replacing molecular iodine with recyclable catalysts.
  • Green Solvents : Substituting DMSO with biodegradable alternatives.

Chemical Reactions Analysis

Types of Reactions

1H-Indole-2-carboxamide, 3-(phenylthio)- can undergo various chemical reactions, including:

    Oxidation: The phenylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carboxamide group can be reduced to form the corresponding amine.

    Substitution: The phenylthio group can be substituted with other nucleophiles.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives of the indole ring .

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 1H-Indole-2-carboxamide, 3-(phenylthio)- involves its interaction with specific molecular targets. The carboxamide moiety can form hydrogen bonds with enzymes and proteins, inhibiting their activity. The phenylthio group may also contribute to the compound’s binding affinity and specificity. These interactions can lead to the modulation of various biochemical pathways, resulting in the compound’s observed biological effects .

Comparison with Similar Compounds

Key Research Findings

Synthetic Efficiency: Ruthenium-catalyzed C–H activation (e.g., ) enables high-yield synthesis of 3-(phenylthio)indoles, whereas quinolinium derivatives show lower yields due to steric and electronic challenges .

Electronic Effects : Electron-withdrawing groups (e.g., -CF₃ in ) enhance stability but may reduce nucleophilicity compared to unsubstituted phenylthio groups.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.